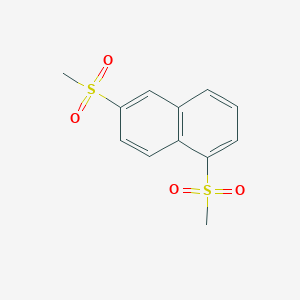

1,6-bis(methylsulfonyl)naphthalene

Description

1,6-Bis(methylsulfonyl)naphthalene is a naphthalene derivative featuring methylsulfonyl (-SO₂CH₃) groups at the 1 and 6 positions of the aromatic ring.

Properties

IUPAC Name |

1,6-bis(methylsulfonyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4S2/c1-17(13,14)10-6-7-11-9(8-10)4-3-5-12(11)18(2,15)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZSWUQUUVNWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,6-bis(methylsulfonyl)naphthalene typically involves the sulfonation of naphthalene derivatives. One common method includes the reaction of naphthalene with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the 1,6-disulfonyl product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,6-Bis(methylsulfonyl)naphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with N-(1-phenylvinyl)morpholines in chloroform at room temperature, yielding N,N’-(3,4-diaza-1,6-diphenyl-1,3,5-hexatriene-1,6-diyl)dimorpholines and bis(methylsulfonyl)methane.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include chloroform, morpholines, and various bases and acids depending on the desired transformation. The major products formed from these reactions are typically diaza compounds and sulfonyl derivatives.

Scientific Research Applications

1,6-Bis(methylsulfonyl)naphthalene has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazo compounds and other electrophilic intermediates.

Biology and Medicine:

Industry: The compound is used in the production of various chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,6-bis(methylsulfonyl)naphthalene involves its role as an electrophilic reagent. It reacts with nucleophiles to form various products, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily related to the formation of diazo compounds and other electrophilic intermediates.

Comparison with Similar Compounds

Methylsulfonyl-Substituted Biphenyls (PCB Metabolites)

Example : 4,4'-Bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl

- Structure : Biphenyl core with methylsulfonyl groups at 4,4' positions and chlorine substituents at 2,2',5,5' positions.

- Key Properties :

- Applications : Studied in environmental toxicology for bioaccumulation and toxicodynamics.

Comparison with 1,6-Bis(methylsulfonyl)naphthalene :

- Absence of chlorine substituents may reduce environmental persistence and toxicity compared to methylsulfonyl PCBs.

Sulfonylhydrazine Prodrugs (e.g., 101M)

Example: 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M)

- Structure : Hydrazine backbone with bis(methylsulfonyl) and chloroethyl groups.

- Key Properties: Exhibits broad-spectrum antineoplastic activity, curing murine leukemias (e.g., L1210) and human glioblastoma xenografts . Penetrates the blood-brain barrier, achieving >6 log kill of leukemia cells in the brain .

- Applications : Anticancer therapy with a high therapeutic index.

Comparison with this compound :

- The sulfonyl groups in 101M contribute to DNA alkylation and prodrug activation, whereas the naphthalene derivative’s sulfonyl groups may serve as electron-deficient sites for nucleophilic attack or protein binding.

- This compound lacks the hydrazine and chloroethyl moieties critical for 101M’s DNA-crosslinking activity.

Epoxypropoxy-Substituted Naphthalenes

Example : 1,6-Bis(2,3-epoxypropoxy)naphthalene (CAS 27610-48-6)

- Structure : Naphthalene core with epoxypropoxy (-OCH₂CH₂O-) groups at 1,6 positions.

- Key Properties :

- Applications : Industrial use in composites, coatings, and adhesives.

Comparison with this compound :

- The epoxypropoxy groups enable covalent crosslinking in polymers, whereas methylsulfonyl groups may enhance solubility or polar interactions without contributing to polymerization.

Sulfonyl-Containing Heterocycles

Example : 5-[Bis(methylsulfonyl)methyl]-1,3-dimethyl-5-(methylsulfonyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Comparison with this compound :

- The heterocyclic core in the pyrimidine derivative allows for conformational flexibility, while the naphthalene system offers rigidity and planar stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.